molecular formula C12H12BrN3O4 B6625623 N-(4-bromo-5-ethyl-1H-pyrazol-3-yl)-5-methoxy-4-oxopyran-2-carboxamide

N-(4-bromo-5-ethyl-1H-pyrazol-3-yl)-5-methoxy-4-oxopyran-2-carboxamide

カタログ番号 B6625623
分子量: 342.15 g/mol
InChIキー: NWYXWIYPYUUBGH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-bromo-5-ethyl-1H-pyrazol-3-yl)-5-methoxy-4-oxopyran-2-carboxamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively researched for its potential therapeutic applications. It was first synthesized in 2001 by Bayer AG and Onyx Pharmaceuticals.

作用機序

N-(4-bromo-5-ethyl-1H-pyrazol-3-yl)-5-methoxy-4-oxopyran-2-carboxamide 43-9006 inhibits the activity of several kinases that are involved in tumor growth and angiogenesis. It binds to the ATP-binding site of these kinases, preventing their activation and downstream signaling. It has been shown to inhibit the activity of Raf-1, B-Raf, VEGFR-2, PDGFR-β, c-Kit, and Flt-3.
Biochemical and Physiological Effects:
N-(4-bromo-5-ethyl-1H-pyrazol-3-yl)-5-methoxy-4-oxopyran-2-carboxamide 43-9006 has been shown to inhibit tumor growth and angiogenesis in preclinical and clinical studies. It has also been shown to induce apoptosis in cancer cells. In addition, it has been shown to have anti-inflammatory effects and to inhibit fibrosis.

実験室実験の利点と制限

One advantage of N-(4-bromo-5-ethyl-1H-pyrazol-3-yl)-5-methoxy-4-oxopyran-2-carboxamide 43-9006 is its specificity for several kinases that are involved in tumor growth and angiogenesis. This makes it a potentially effective therapeutic agent for cancer treatment. However, its potency and efficacy can vary depending on the type of cancer and the specific mutations present in the tumor cells. In addition, it has been shown to have some toxicity and side effects, including hypertension and skin toxicity.

将来の方向性

There are several future directions for research on N-(4-bromo-5-ethyl-1H-pyrazol-3-yl)-5-methoxy-4-oxopyran-2-carboxamide 43-9006. One area of interest is in combination therapy with other drugs that target different pathways involved in tumor growth and angiogenesis. Another area of interest is in developing more potent and selective inhibitors of the kinases targeted by N-(4-bromo-5-ethyl-1H-pyrazol-3-yl)-5-methoxy-4-oxopyran-2-carboxamide 43-9006. Finally, there is interest in exploring the potential use of N-(4-bromo-5-ethyl-1H-pyrazol-3-yl)-5-methoxy-4-oxopyran-2-carboxamide 43-9006 in other diseases, such as fibrosis and inflammation.
Conclusion:
N-(4-bromo-5-ethyl-1H-pyrazol-3-yl)-5-methoxy-4-oxopyran-2-carboxamide 43-9006 is a small molecule inhibitor that has shown promise as a therapeutic agent for cancer treatment. Its mechanism of action involves inhibition of several kinases that are involved in tumor growth and angiogenesis. While it has some limitations and side effects, it has the potential to be an effective treatment for certain types of cancer. Further research is needed to explore its full potential and to develop more potent and selective inhibitors.

合成法

The synthesis of N-(4-bromo-5-ethyl-1H-pyrazol-3-yl)-5-methoxy-4-oxopyran-2-carboxamide 43-9006 involves a multi-step process that begins with the reaction of 4-bromo-5-ethyl-1H-pyrazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 5-methoxy-4-oxo-2-pentenoic acid to give the desired product, N-(4-bromo-5-ethyl-1H-pyrazol-3-yl)-5-methoxy-4-oxopyran-2-carboxamide 43-9006. The overall yield of this process is around 25%.

科学的研究の応用

N-(4-bromo-5-ethyl-1H-pyrazol-3-yl)-5-methoxy-4-oxopyran-2-carboxamide 43-9006 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of several kinases that are involved in tumor growth and angiogenesis, including Raf-1, B-Raf, and VEGFR-2. Clinical trials have demonstrated its efficacy in treating advanced renal cell carcinoma and hepatocellular carcinoma.

特性

IUPAC Name

N-(4-bromo-5-ethyl-1H-pyrazol-3-yl)-5-methoxy-4-oxopyran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O4/c1-3-6-10(13)11(16-15-6)14-12(18)8-4-7(17)9(19-2)5-20-8/h4-5H,3H2,1-2H3,(H2,14,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYXWIYPYUUBGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1)NC(=O)C2=CC(=O)C(=CO2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。